REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(C)C=CC(S(O[CH2:28][C:29]([F:32])([F:31])[F:30])(=O)=O)=CC=1>CN(C)C=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:28][C:29]([F:32])([F:31])[F:30])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Name
|
cesium carbonate
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Quantity
|
13 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
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Type
|
CUSTOM
|
Details
|
Afterwards, the solvent was removed under reduced pressure at 35° C.
|
Type
|
ADDITION
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Details
|
50 mL of water was added to the residue
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Type
|
EXTRACTION
|
Details
|
extracted with 3×40 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 20 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (petroleum ether:ethyl acetate 100:7)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)[N+](=O)[O-])OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |